molecular formula C10H11NO3 B8475536 Methyl 6-amino-2,3-dihydro-1-benzofuran-3-carboxylate

Methyl 6-amino-2,3-dihydro-1-benzofuran-3-carboxylate

Cat. No. B8475536
M. Wt: 193.20 g/mol
InChI Key: XNUIHFBPYCGVTH-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

A mixture of ethyl 6-amino-1-benzofuran-3-carboxylate (2.0 g, 9.8 mmol) in 50 mL of MeOH was added Mg filings (1.17 g, 49 mmol) ans the mixtrue was stired overnight at room temperature. The mixture was filtered and the filtrate was concentrated. The residue was then partitioned between EtOAc and water. The combined organic phase was washed with brine, dried over anhydrous sodium sulfate and concentrated. The residue was purified with silca gel column chromatograph to give methyl 6-amino-2,3-dihydro-1-benzofuran-3-carboxylate.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:15]=[CH:14][C:5]2[C:6]([C:9]([O:11][CH2:12]C)=[O:10])=[CH:7][O:8][C:4]=2[CH:3]=1>CO>[NH2:1][C:2]1[CH:15]=[CH:14][C:5]2[CH:6]([C:9]([O:11][CH3:12])=[O:10])[CH2:7][O:8][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=CC2=C(C(=CO2)C(=O)OCC)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added Mg filings (1.17 g, 49 mmol)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was then partitioned between EtOAc and water
WASH
Type
WASH
Details
The combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified with silca gel column chromatograph

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=CC2=C(C(CO2)C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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